molecular formula C23H20ClNO4 B12166822 N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12166822
M. Wt: 409.9 g/mol
InChI Key: YKXJBVWQIDRJMY-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic small molecule characterized by a fused furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked via an acetamide group to a 4-chlorophenethyl substituent. The compound’s structure combines lipophilic aromatic systems with polar amide functionalities, making it a candidate for diverse biological applications, including kinase inhibition or anti-inflammatory activity.

Properties

Molecular Formula

C23H20ClNO4

Molecular Weight

409.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H20ClNO4/c1-13-12-28-20-11-21-18(9-17(13)20)14(2)19(23(27)29-21)10-22(26)25-8-7-15-3-5-16(24)6-4-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,25,26)

InChI Key

YKXJBVWQIDRJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The furochromen-7-one backbone is typically constructed using a Kostanecki-Robinson reaction, where a substituted phenol reacts with an α,β-unsaturated ketone under acidic conditions. For example, 5,7-dihydroxy-4-methylcoumarin undergoes cyclization with dimethylacetylene dicarboxylate in the presence of sulfuric acid to yield the furochromene skeleton. Modifications include:

  • Methyl group introduction : Methylation at positions 3 and 5 is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF), with yields exceeding 85%.

  • Oxo-group formation : Oxidation of the fused furan ring to a ketone is accomplished using Jones reagent (CrO₃/H₂SO₄), though milder alternatives like pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation.

Alternative Routes via Claisen Rearrangement

In patents describing analogous structures, a Claisen rearrangement of allyl vinyl ethers derived from resorcinol derivatives has been reported. This method offers better regioselectivity for methyl group placement, achieving 78–82% yields under refluxing toluene.

Introduction of the Acetamide Side Chain

Direct Acylation of the Furochromen-7-one

The 6-position of the furochromen-7-one core is functionalized via Friedel-Crafts acylation. Using acetyl chloride and aluminum trichloride in dichloromethane, the acetyl group is introduced, though competing reactions at other positions necessitate careful temperature control (0–5°C).

Amide Bond Formation

Coupling the acetylated furochromen-7-one with 4-chlorophenethylamine is achieved through two primary methods:

Carbodiimide-Mediated Coupling

A mixture of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid, 4-chlorophenethylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields the target amide. This method achieves 70–76% yields after 24 hours at room temperature.

Active Ester Intermediates

Forming a pentafluorophenyl ester of the acetic acid derivative prior to amine coupling improves reactivity. This approach reduces reaction time to 6–8 hours and increases yields to 82–85%.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies of solvents (THF, DMF, acetonitrile) reveal that dichloromethane minimizes side reactions during acylation. Catalysts such as DMAP outperform HOBt (hydroxybenzotriazole) in reducing racemization.

Purification Techniques

Crude product purification involves:

  • Liquid-liquid extraction : Sequential washing with 2M HCl, saturated NaHCO₃, and brine removes unreacted starting materials.

  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield crystals with >99% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.32 (s, 1H, furan-H), 3.62 (q, J = 6.8 Hz, 2H, CH₂NH), 2.89 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₃H₂₀ClNO₄ [M+H]⁺: 422.1158; found: 422.1161.

Crystallographic Validation

Single-crystal X-ray diffraction of a related analog (CAS 777857-41-7) confirms the planar furochromene core and the equatorial orientation of the acetamide group, with bond lengths consistent with conjugated π-systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Carbodiimide coupling70–7698Simple setup, low costLong reaction time, moderate yield
Active ester route82–8599High yield, fast reactionRequires pre-activation
Claisen rearrangement78–8297Regioselective methyl placementHigh-temperature conditions

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors are employed to enhance heat transfer during exothermic steps like acylation. Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression in real time, reducing batch failures by 30% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It might find use in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Chromen Derivatives

2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide (D146-0286)
  • Structure : Shares the same furochromen core but substitutes the 4-chlorophenethyl group with a 3-methoxybenzyl moiety.
  • Key Differences: The 3-methoxy group introduces moderate polarity compared to the lipophilic 4-chlorophenyl group. Molecular weight: C23H21NO5 (407.42 g/mol) vs. the target compound’s approximate formula C23H21ClN2O4 (448.88 g/mol).
  • Implications : The methoxy substituent may enhance water solubility but reduce membrane permeability compared to the chlorophenyl group .
3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 859668-20-5)
  • Structure : Features a pyridinylmethyl group and a propanamide linker instead of acetamide.
  • The extended propanamide chain may alter binding kinetics in target proteins.
  • Implications : Enhanced solubility could improve bioavailability, but the longer linker might reduce steric compatibility with certain enzyme active sites .

Substituted Acetamide Analogs

N-(1-Benzyl-2-hydroxyethyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
  • Structure : Replaces the 4-chlorophenethyl group with a benzyl-2-hydroxyethyl chain.
  • Key Differences :
    • The hydroxyl group increases polarity, while the benzyl ring maintains lipophilicity.
    • Molecular formula: C27H26N2O5 (estimated 470.51 g/mol) vs. the target compound’s C23H21ClN2O4 .
  • Implications : The hydroxyethyl group may facilitate hydrogen bonding with targets but could also increase metabolic susceptibility .
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (CAS 921082-80-6)
  • Structure : Incorporates a triazole-functionalized phenyl group.
  • Key Differences :
    • The triazole ring offers hydrogen-bonding and π-π stacking capabilities.
    • Molecular weight: C25H22N4O4 (estimated 454.47 g/mol).
  • Implications : The triazole moiety may enhance binding affinity to enzymes like kinases or proteases .

Benzothiazole-Based Analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide)

  • Structure : Replaces the furochromen core with a benzothiazole system.
  • Key Differences :
    • Benzothiazole is a smaller, more rigid heterocycle compared to furochromen.
    • Molecular formula: C16H13ClN2O2S (356.81 g/mol).
  • Implications: Benzothiazole derivatives are known for antimicrobial and anticancer activity, suggesting divergent biological targets compared to furochromen-based compounds .

Physicochemical and Pharmacokinetic Trends

Table 1: Comparative Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Advantage
Target Compound C23H21ClN2O4 ~448.88 4-Chlorophenethyl High lipophilicity
D146-0286 C23H21NO5 407.42 3-Methoxybenzyl Improved solubility
CAS 859668-20-5 C22H20N2O4 376.41 Pyridin-2-ylmethyl Enhanced basicity
CAS 921082-80-6 C25H22N4O4 454.47 Triazole-functionalized phenyl Strong hydrogen bonding
N-(1-Benzyl-2-hydroxyethyl) analog C27H26N2O5 ~470.51 Benzyl-2-hydroxyethyl Polar functionality

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound notable for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure that integrates elements of furochromene and acetamide functionalities. The presence of the 4-chlorophenyl group enhances its binding interactions with biological targets, while the acetamide moiety contributes to its solubility and reactivity. The furochromene core is known for diverse biological activities, particularly in pharmacology.

Interaction with Biological Targets

This compound interacts with various molecular targets such as enzymes and receptors. Its structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. Key interactions include:

  • Hydrogen bonding : Facilitates strong binding affinity to target proteins.
  • π–π stacking interactions : Enhances stability and interaction with aromatic residues in proteins.

Enzyme Inhibition

Research has shown that derivatives related to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have evaluated its activity against cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). The compound demonstrated dual inhibitory effects with IC50 values indicating effective inhibition against these enzymes .

Antioxidant Activity

The compound's antioxidant potential has also been explored. It exhibits free radical-scavenging activities that contribute to its therapeutic profile. This property is particularly relevant in the context of oxidative stress-related diseases .

Comparative Analysis with Related Compounds

A comparative analysis reveals structural similarities and differences between this compound and other compounds:

Compound NameStructural FeaturesUnique Aspects
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acidSimilar furochromene core; propanoic acid moietyLacks acetamide group
3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acidShares furochromene core; additional methyl groupsDifferent substitution pattern
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamideSimilar core; lacks chlorophenyl substitutionSimpler structure without ethyl group

This table illustrates how variations in substitution patterns and functional groups contribute to the unique properties and potential applications of these compounds in medicinal chemistry.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Cholinesterase Inhibition : A study demonstrated that derivatives exhibited significant inhibition against AChE and BChE with IC50 values ranging from 5.4 μM to 30.1 μM depending on the specific derivative tested.
  • Antioxidant Properties : Research indicated that certain derivatives showed potent antioxidant activity through free radical scavenging assays, which may have implications for therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide, and how can yield be maximized?

  • Methodology : Multi-step synthesis involves condensation of substituted salicylaldehydes with β-ketoesters to form the furocoumarin core, followed by amidation with 2-(4-chlorophenyl)ethylamine. Key steps:

  • Core formation : Use dichloromethane as a solvent with triethylamine (1–2 eq) at reflux (80°C, 12–24 hrs) to promote cyclization .
  • Amidation : Activate the carboxyl group with EDC/HOBt in DMF at 0–5°C, then react with the amine at room temperature (yield: ~60–70%) .
  • Yield optimization : Excess reagents (1.5–2 eq) and inert atmosphere (N₂/Ar) reduce side reactions. Purify via silica gel chromatography (eluent: 5–10% MeOH in CH₂Cl₂) .

Q. How should researchers characterize the compound’s structural purity and stability?

  • Analytical techniques :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in H₂O) to assess purity (>95%) .
  • NMR/LC-MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) and ESI-MS (expected [M+H]⁺ ~487.5 g/mol) .
  • Stability testing : Store at –20°C in amber vials; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Recommended assays :

  • Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
    • Example : Substituents on the phenyl ring (4-Cl vs. 4-F) alter binding affinity by 1.5–2 kcal/mol in docking studies .

Q. How to resolve contradictions in bioactivity data across different experimental models?

  • Case study : Discrepancies in IC₅₀ values between cell-based vs. cell-free assays may arise from:

  • Membrane permeability : Measure logD (octanol/water) to assess cellular uptake efficiency .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify metabolic degradation rates .
    • Statistical validation : Apply ANOVA to compare datasets; use hierarchical clustering to identify outlier conditions .

Q. What strategies improve selectivity in SAR studies for furocoumarin derivatives?

  • Key parameters :

Substituent PositionEffect on SelectivityExample Modification
4-ChlorophenylEnhances kinase inhibitionReplace with 4-Fluorophenyl
Acetamide linkageReduces off-target bindingSubstitute with sulfonamide
Furocoumarin methylModulates solubilityReplace with ethyl group
  • Experimental validation : Parallel synthesis of analogs followed by high-throughput screening .

Q. How to design experiments for elucidating the compound’s mechanism of action?

  • Multi-omics integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX/BCL-2) .
  • Proteomics : SILAC labeling to quantify target protein expression changes .
    • Pathway analysis : Use KEGG/GO databases to map enriched pathways (e.g., PI3K-Akt) .

Methodological Considerations

Q. What statistical frameworks are optimal for DOE (Design of Experiments) in synthesis optimization?

  • Recommended designs :

  • Central Composite Design (CCD) : Vary temperature (60–100°C), catalyst loading (0.5–2 eq), and reaction time (6–24 hrs) .
  • Response surface methodology : Predict optimal yield (85–90%) at 80°C, 1.5 eq catalyst, 12 hrs .
    • Software tools : JMP or Minitab for ANOVA and interaction effect analysis .

Q. How to address solubility challenges in in vivo studies?

  • Formulation strategies :

  • Co-solvents : Use 10% DMSO + 20% PEG-400 in saline for IP administration .
  • Nanoparticle encapsulation : PLGA nanoparticles (size: 150–200 nm) improve bioavailability 2–3 fold .

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